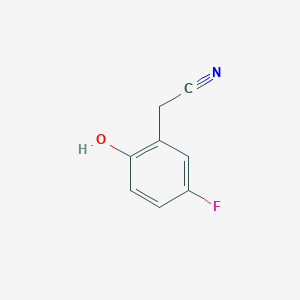![molecular formula C9H13N3O3 B15160035 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol CAS No. 141973-34-4](/img/structure/B15160035.png)
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol is an organic compound that features both an amino group and a nitro group attached to an aromatic ring, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Methylation: The nitroaniline is then subjected to methylation using a methylating agent such as methyl iodide or methyl chloride to introduce the methylamino group.
Ethanolamine Addition: Finally, the methylamino-nitroaniline is reacted with ethanolamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic ring.
科学的研究の応用
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanolamine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the nitro group.
4-Nitroaniline: Contains the nitro group but lacks the methylamino and ethanolamine moieties.
N-Methyl-4-nitroaniline: Similar but lacks the ethanolamine moiety.
Uniqueness
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol is unique due to the presence of both the nitro and methylamino groups on the aromatic ring, along with the ethanolamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
141973-34-4 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
2-[3-(methylamino)-4-nitroanilino]ethanol |
InChI |
InChI=1S/C9H13N3O3/c1-10-8-6-7(11-4-5-13)2-3-9(8)12(14)15/h2-3,6,10-11,13H,4-5H2,1H3 |
InChIキー |
NIDVIDJVVBWKNX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)NCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)

![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)

![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)


![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
